molecular formula C16H26N2O4 B071752 5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one CAS No. 176386-21-3

5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one

Cat. No.: B071752
CAS No.: 176386-21-3
M. Wt: 310.39 g/mol
InChI Key: QSUZLUQAYASIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is a complex organic compound characterized by its unique furan and dioxin ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired ring structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4H-Furo[2,3-d]-1,3-dioxin-4-one: A simpler analog without the bis[(1,1-dimethylethyl)amino] groups.

    5,6-Dihydro-4H-furo[2,3-d]pyrrol-4-one: A related compound with a different ring structure.

    4H-Furo[3,2-c]pyran-4,6-dione: Another furan-based compound with distinct properties.

Uniqueness

4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

176386-21-3

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one

InChI

InChI=1S/C16H26N2O4/c1-14(2,3)17-10-9-12(19)21-16(7,8)22-13(9)20-11(10)18-15(4,5)6/h17-18H,1-8H3

InChI Key

QSUZLUQAYASIHE-UHFFFAOYSA-N

SMILES

CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C

Canonical SMILES

CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C

Synonyms

4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-

Origin of Product

United States

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